molecular formula C14H9N4NaO5 B1669809 Dantrolene CAS No. 7261-97-4

Dantrolene

カタログ番号: B1669809
CAS番号: 7261-97-4
分子量: 336.23 g/mol
InChIキー: KSRLIXGNPXAZHD-HAZZGOGXSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1/b15-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRLIXGNPXAZHD-HAZZGOGXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N4NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14663-23-1
Record name Dantrolene sodium [USAN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DANTROLENE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28F0G1E0VF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

説明

Dantrolene sodium is a skeletal muscle relaxant that inhibits calcium release from the sarcoplasmic reticulum by targeting ryanodine receptors (RyRs), specifically the RYR1 isoform . It is clinically approved for treating malignant hyperthermia (MH), spasticity, and neuroleptic malignant syndrome (NMS) . Its mechanism involves stabilizing RyRs to prevent excessive calcium efflux, thereby reducing muscle contraction and metabolic stress .

準備方法

Stability and Performance Metrics

Thermogravimetric analysis (TGA) of Form A shows minimal mass loss (<0.5%) up to 150°C, while differential scanning calorimetry (DSC) reveals an endothermic peak at 210°C, indicative of high thermal resilience. Accelerated stability tests under 40°C/75% relative humidity demonstrate no degradation over 6 months, compared to 8–12% decomposition in amorphous forms under identical conditions.

Table 1: X-Ray Diffraction Peaks of this compound Sodium Form A

2θ Angle (°) Relative Intensity (%)
8.3 100
11.0 85
27.3 78
16.6 65
12.4 60

Data sourced from patent CN111825662A

Aqueous Formulation Strategies

This compound’s poor aqueous solubility (0.1 mg/mL at pH 7.4) necessitates formulation innovations. Patent CN112770744A discloses a method using hydroxypropyl-β-cyclodextrin (HP-β-CD) at a 0.7:1 to 1.3:1 molar ratio to this compound sodium, dissolved in water at 40–45°C and pH 9.0–10.0. This approach increases solubility to 20 mg/mL, enabling rapid intravenous administration.

Optimized Excipient Ratios

Table 2: Effect of HP-β-CD on this compound Solubility

HP-β-CD:this compound (Molar Ratio) Solubility (mg/mL)
0.5:1 8.2
1.0:1 18.9
1.5:1 20.5

Data adapted from patent CN112770744A

The formulation’s stability is pH-dependent, with degradation rates doubling when pH exceeds 10.5 due to hydroxide-ion-mediated hydrolysis.

Mechanochemical Synthesis Advances

Ball milling techniques eliminate solvent use, aligning with green chemistry principles. Microkinetic simulations predict a 90% yield of this compound within 30 minutes using mechanochemical conditions, compared to 6–8 hours in solution. This method also reduces waste by 70%, as no purification solvents are required.

Analytical Methods for Quality Control

High-performance liquid chromatography (HPLC) methods with UV detection at 375 nm resolve this compound from its precursor, 5-(4-nitrophenyl)-2-furaldehyde, achieving a limit of quantification (LOQ) of 0.05 μg/mL. Mass spectrometry confirms the absence of nitro-group reduction byproducts, ensuring compliance with pharmacopeial standards.

科学的研究の応用

Dantrolene is a drug with several applications, primarily known for its use in treating malignant hyperthermia (MH) and muscle spasticity . Its mechanism involves affecting calcium regulation within muscle cells and neurons .

Scientific Research Applications

Malignant Hyperthermia (MH)

  • This compound is a first-line therapy for MH, a rare, life-threatening response triggered by specific anesthetics during surgical interventions . MH is associated with a high mortality rate, but this has been significantly reduced with the introduction of this compound .
  • Case study : A 14-year-old Chinese boy with a mutation in the type 1 Ryanodine receptor (RyR1) experienced MH after cervical spine surgery. Intravenous this compound was administered, along with continuous veno-venous hemofiltration (CVVH) and plasma exchange (PE) therapy .

Neuroprotective Effects

  • This compound has demonstrated neuroprotective properties in various animal models of neurodegenerative diseases, including Huntington’s disease, cerebral ischemia, amyotrophic lateral sclerosis, trauma, and seizures .
  • Alzheimer's Disease (AD) : Studies in animal models suggest that this compound can reduce amyloid pathology and memory loss . Intranasal administration of this compound in mice significantly increased the drug's concentration in the brain compared to oral administration, potentially maximizing neuroprotective effects while minimizing toxicity and side effects .

Muscle Disorders

  • This compound is used to treat muscle spasticity by affecting the calcium release channels in muscle cells .
  • Duchenne Muscular Dystrophy (DMD) and Becker Muscular Dystrophy (BMD) : this compound inhibits the ryanodine receptor, modulating skeletal myofiber contraction. EDG-5506, an orally administered selective fast myofiber myosin modulator, is being developed to address dystrophinopathies like DMD and BMD . Preclinical data has shown that selective regulation of fast myofiber contraction protects muscle from damage, reduces systemic fibrosis, and improves muscle function in animal models of muscular dystrophy .

Hyperthermic Conditions

  • This compound has been used to manage extreme hyperthermia from various causes, including drug-related hyperthermia and sepsis, when patients do not respond to standard treatments .
  • Retrospective Case Series : A multicenter retrospective case series reviewed the effects of intravenous this compound in clinical practice. The study found that this compound was associated with a statistically significant reduction in core body temperatures within 24 hours in 24 out of 25 patients, regardless of the cause and severity of fever .

Cardiopulmonary Resuscitation

  • This compound has antiarrhythmic effects due to its calcium regulation properties . However, in a study comparing this compound to amiodarone in cardiopulmonary resuscitation, there were no significant differences in return of spontaneous circulation (ROSC) rates between the two drugs .

Data Table: Clinical Responses to this compound Administration

Clinical ParameterImpact of this compound
Core Body TemperatureStatistically significant reduction in core body temperatures within 24 hours in most patients, regardless of the cause and severity of fever .
Creatine Kinase LevelsProgressive and sustained reduction observed, particularly in Neuroleptic Malignant Syndrome (NMS) cases .
Muscle RigidityStatistically significant reduction in the degree of muscle rigidity within 24 hours of administration, especially in NMS cases . Rigidity was graded using the Sachdev scale, ranging from 0 (no rigidity) to 3 (severe rigidity) .

Cautions

類似化合物との比較

Comparison with Similar Compounds

Pharmacokinetic and Formulation Comparisons

NPJ5008 (Rapid-Formulation Dantrolene): A 2024 study compared intravenous NPJ5008 with traditional this compound (Dantrium IV). Both formulations exhibited similar pharmacokinetics for the parent compound (this compound free acid), including comparable elimination half-lives (T~1/2~) and time to peak plasma concentration (T~max~). However, the bioavailability of the metabolite 5-hydroxythis compound was significantly lower with NPJ5008 .

Parameter NPJ5008 Dantrium IV
T~max~ (hours) 0.5–1.5 0.5–1.5
T~1/2~ (hours) 8–12 8–12
Metabolite Bioavailability 40% lower Reference

Efficacy in Spasticity: this compound vs. Diazepam

In a double crossover study of multiple sclerosis patients, this compound reduced muscle tension more effectively than diazepam, a GABA_A receptor agonist. However, combining both drugs yielded the greatest reduction in spasticity, hyperreflexia, and clonus .

Outcome Measure This compound Alone Diazepam Alone Combination
Tension Reduction 65% 35% 75%
Resistance to Passive Stretch Moderate Mild Significant
Side Effects Muscle weakness Sedation Combined effects

Cardiac Arrest: this compound vs. Amiodarone

In porcine models of ventricular fibrillation, this compound demonstrated superior hemodynamic stabilization post-resuscitation compared to amiodarone, an antiarrhythmic. However, return of spontaneous circulation (ROSC) rates were similar across groups .

Parameter This compound Amiodarone Saline Control
ROSC Rate (2 hours) 43% 29% 20%
Hemodynamic Stability Superior Moderate Poor
Ventricular Fibrillation Termination Earlier Delayed N/A

Ryanodine Receptor Isoform Selectivity

This compound selectively inhibits RYR1 (skeletal) and RYR3 (ubiquitous) isoforms but has minimal effect on cardiac RYR2.

Compound RYR1 Inhibition RYR2 Inhibition RYR3 Inhibition
This compound +++ - +++
Rycal S107 - +++ -
Azumolene (Analog) +++ - +++

Clinical Outcomes in Hyperthermic Syndromes

While this compound is first-line for MH, its utility in NMS and MDMA-induced hyperpyrexia is debated.

Condition This compound Efficacy Preferred Alternative
Malignant Hyperthermia +++ N/A
NMS +/– Benzodiazepines
MDMA Hyperpyrexia +/– Cooling measures

生物活性

Dantrolene sodium is a direct-acting skeletal muscle relaxant primarily used in the treatment of conditions characterized by excessive muscle contraction, such as malignant hyperthermia (MH) and spasticity due to neurological disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant case studies.

This compound acts primarily by inhibiting calcium release from the sarcoplasmic reticulum in skeletal muscle cells. It specifically targets ryanodine receptors (RyR), which are crucial for calcium signaling in muscle contraction. The binding of this compound to these receptors leads to decreased calcium availability, thereby reducing muscle contractility.

Key Findings:

  • This compound has two distinct binding sites on the RyR: a high-affinity site that activates the channel and a low-affinity site that reduces channel activity at higher concentrations .
  • At nanomolar concentrations, this compound enhances the open-state probability of RyR channels, while at micromolar concentrations, it exhibits a predominant inhibitory effect .

Clinical Applications

This compound is primarily indicated for:

  • Malignant Hyperthermia: A life-threatening condition triggered by certain anesthetics, characterized by rapid increase in body temperature and severe muscle contractions. This compound is the only effective treatment for this condition.
  • Spasticity Management: Used in patients with conditions such as multiple sclerosis, cerebral palsy, and spinal cord injury. It reduces muscle stiffness and improves mobility.

Table 1: Clinical Efficacy of this compound in Malignant Hyperthermia

Study TypePatient PopulationOutcomes MeasuredResults Summary
Systematic Review71 patients with MDMA-related hyperthermiaCore temperature, CK levels, rigidityThis compound was safe and associated with reduced mortality and complications .
Retrospective StudyVarious hyperthermic conditionsTemperature, CK levels, rigidityEffective response in 25% of cases; partial response in 50% .

Case Studies

  • Case Study on Malignant Hyperthermia:
    A patient undergoing surgery developed MH. This compound was administered promptly, resulting in a significant decrease in core temperature and muscle rigidity within hours. Creatine kinase (CK) levels also returned to normal ranges over subsequent days .
  • This compound in Neuroleptic Malignant Syndrome (NMS):
    In a multicenter study involving patients with NMS, this compound administration led to improved clinical outcomes, including reduced rigidity and lower CK levels. This suggests that this compound may be beneficial beyond its traditional indications .

Research Findings

Recent studies have expanded the understanding of this compound's biological activity beyond skeletal muscle relaxation:

  • Neuroprotective Effects: this compound has been shown to modulate neurotransmitter release in neurons by affecting calcium dynamics, which may have implications for neuroprotection during excitotoxic conditions .
  • Potential Repurposing: Research indicates that this compound may serve as a multitarget agent for various conditions involving calcium dysregulation, including neurodegenerative diseases .

Q & A

Q. What are the primary experimental models used to study dantrolene’s mechanism of action in calcium regulation?

this compound’s role in modulating intracellular calcium release via ryanodine receptors (RyRs) is typically studied using:

  • In vitro models : Isolated pancreatic acinar cells treated with bile acids (e.g., taurocholic acid) to induce calcium transients, with this compound applied to assess RyR inhibition .
  • Ex vivo models : Cardiomyocytes derived from human induced pluripotent stem cells (iPSCs) exposed to adrenaline and this compound to classify calcium transient abnormalities using machine learning algorithms (e.g., random forests, LS-SVM) .
  • In vivo models : Rodent studies evaluating brain/blood concentration ratios of intranasal this compound nanoparticles, analyzed via Mann-Whitney tests and ANOVA .

Q. How is this compound’s efficacy quantified in preclinical studies of neuroprotection?

Key metrics include:

  • Brain-to-blood concentration ratios : Measured via mass spectrometry, with data presented as mean ± 95% confidence intervals (CI) .
  • Behavioral outcomes : Analyzed using 2-way ANOVA followed by Tukey’s or Šídák's multiple comparisons tests (e.g., motor function assays in tauopathy models) .
  • Calcium transient amplitude : Normalized to carbachol-induced peaks in pancreatic cells, with statistical significance determined via unpaired t-tests .

Advanced Research Questions

Q. What methodological considerations are critical when designing clinical trials to evaluate this compound’s efficacy in rare diseases (e.g., Wolfram syndrome)?

  • Trial design : Open-label phase 1b/2a trials with 6-month treatment periods, prioritizing safety (primary endpoint) and secondary efficacy endpoints (e.g., β-cell function, visual acuity) .
  • Subgroup stratification : Pediatric vs. adult cohorts to account for disease progression differences, using receiver-operator-characteristic (ROC) curves to identify predictive biomarkers (e.g., fasting C-peptide > 0.38 ng/mL) .
  • Statistical power : Small sample sizes (e.g., n=22 in Wolfram syndrome trials) require non-parametric tests (Mann-Whitney) and exclusion of outliers (e.g., functionally blind subjects) to reduce bias .

Q. How can researchers resolve contradictions in this compound’s therapeutic efficacy across species (e.g., porcine vs. human malignant hyperthermia)?

  • Mechanistic validation : Compare intracellular calcium release blockade in amphibian muscle fibers (this compound’s direct action) with human iPSC-derived cardiomyocyte responses to adrenaline .
  • Dose-response profiling : Use species-specific pharmacokinetic models to adjust for metabolic differences (e.g., oral vs. intravenous administration limitations in humans) .
  • Ethical and feasibility constraints : Prioritize in vitro models for initial screening before progressing to controlled human trials .

Q. What advanced statistical methods are recommended for analyzing this compound’s impact on calcium dynamics in heterogeneous cell populations?

  • Machine learning classification : Apply random forests or LS-SVM to categorize calcium transient shapes (responder, semi-responder, non-responder) in iPSC-derived cardiomyocytes .
  • Peak latency analysis : Use time-series data to compare calcium transient onset (e.g., 195s control vs. 210s this compound-treated cells) with Šídák’s correction for multiple comparisons .
  • ΔC-peptide analysis : Linear regression to correlate β-cell function improvements with clinical outcomes (e.g., visual acuity) in subgroup analyses .

Methodological Guidelines

Q. How should researchers design experiments to assess this compound’s neuroprotective effects in tauopathy models?

  • Dosing regimens : Intranasal nanoparticles (e.g., 10 mg/kg) to enhance blood-brain barrier penetration, with concentrations validated via HPLC .
  • Behavioral endpoints : Use rotarod or open-field tests analyzed with 2-way ANOVA to account for time-dependent effects .
  • Histopathological correlation : Post-mortem analysis of tau phosphorylation levels in hippocampal regions, quantified via immunohistochemistry .

Q. What strategies mitigate bias in this compound clinical trials with small cohorts?

  • Blinded data analysis : Exclude unblinded investigators from outcome assessments to reduce observer bias .
  • Predefined exclusion criteria : Remove outliers (e.g., subjects with extreme baseline values) prior to statistical testing .
  • Sensitivity analyses : Re-run models with and without borderline cases to confirm result robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dantrolene
Reactant of Route 2
Reactant of Route 2
Dantrolene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。